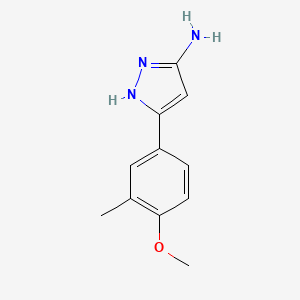

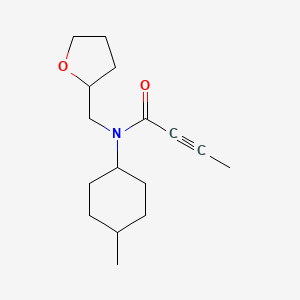

3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

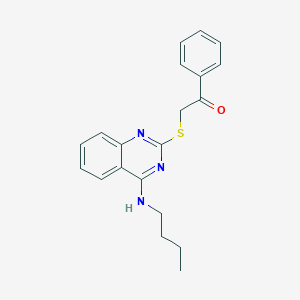

3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine, also known as MPZA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPZA belongs to the class of pyrazole compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Functional Modification

A facile and regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, including derivatives of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, was reported under ultrasound irradiation assisted by KHSO4 in aqueous media. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).

Anticoccidial and Antimicrobial Activity

Research into the Michael type addition of amines to specific substrates to produce 5-amino derivatives, including structures related to 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine, revealed significant antimicrobial activity. These derivatives were notably more effective as coccidiostats than the starting materials, retaining their activities after reduction, highlighting their potential in antimicrobial applications (Georgiadis, 1976).

Corrosion Inhibition

Studies on the inhibitive action of bipyrazolic type organic compounds, related to the chemical structure of this compound, towards the corrosion of pure iron in acidic media showcased their efficiency as corrosion inhibitors. The effectiveness of these compounds increases with concentration, reaching high inhibition rates, suggesting their utility in protecting metals from corrosion (Chetouani et al., 2005).

Anti-Cancer Activity

The synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those based on 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, were undertaken with the aim of evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated potential for development as cancer therapeutics (Hassan et al., 2014).

Propiedades

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPMMKCLCJOAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=NN2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)

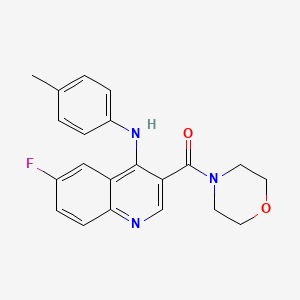

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)

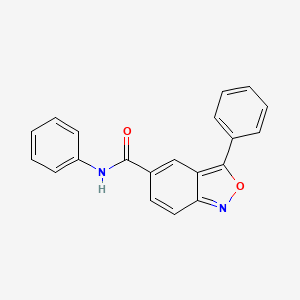

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)